2-[(4-chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanamide
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanamide is an organic compound that features a sulfanyl group attached to a chlorophenyl ring and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanamide typically involves the following steps:
Formation of the sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable halogenated precursor under basic conditions to form the 4-chlorophenylsulfanyl intermediate.
Amidation reaction: The intermediate is then reacted with 2,6-dimethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It can be used to study the interaction of sulfanyl-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of the target protein. The propanamide moiety can also interact with hydrophobic pockets in the target protein, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-(2-cyanophenyl)propanamide
- 2-[(4-chlorophenyl)sulfanyl]-N-(3-cyanophenyl)propanamide
- 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanamide is unique due to the presence of the 2,6-dimethylphenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,6-dimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-11-5-4-6-12(2)16(11)19-17(20)13(3)21-15-9-7-14(18)8-10-15/h4-10,13H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFPONQTIJHZET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977307 |
Source
|
Record name | 2-[(4-Chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6172-29-8 |
Source
|
Record name | 2-[(4-Chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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